molecular formula C13H21NO4 B15233024 2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

Cat. No.: B15233024
M. Wt: 255.31 g/mol
InChI Key: WQXFRVWBQGJQRJ-LPEHRKFASA-N
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Description

2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[221]heptane-2,5-dicarboxylate is a complex organic compound featuring a bicyclic structure with tert-butyl and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by selective functionalization.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding esters or ethers.

Scientific Research Applications

2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The tert-butyl and methyl ester groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-8-5-9(14)6-10(8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m0/s1

InChI Key

WQXFRVWBQGJQRJ-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)OC

Origin of Product

United States

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